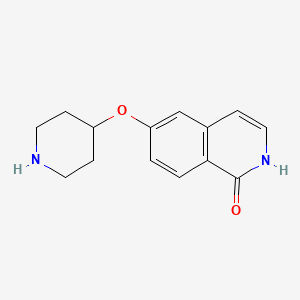

SAR407899

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cardiovascular Research

Summary of the Application: SAR407899 is a novel Rho-kinase inhibitor that has been identified as a potential target for several cardiovascular diseases . It’s being used in research to understand its effects on cardiovascular conditions, particularly arterial hypertension .

Methods of Application: SAR407899 is an ATP-competitive Rho-kinase inhibitor, equipotent against human and rat-derived Rho-kinase 2 with inhibition constant values of 36 nM and 41 nM, respectively . It is highly selective in a panel of 117 receptor and enzyme targets . In vitro, SAR407899 demonstrated concentration-dependent inhibition of Rho-kinase–mediated phosphorylation of myosin phosphatase, thrombin-induced stress fiber formation, platelet-derived growth factor–induced proliferation, and monocyte chemotactic protein-1–stimulated chemotaxis .

Results or Outcomes: SAR407899 potently and species-independently relaxed precontracted isolated arteries of different species and different vascular beds . In vivo, over the dose range 3 to 30 mg/kg PO, SAR407899 lowered blood pressure in a variety of rodent models of arterial hypertension . The antihypertensive effect of SAR407899 was superior to that of fasudil and Y-27632 .

Erectile Dysfunction Research

Summary of the Application: SAR407899 has been studied for its potential use in the treatment of erectile dysfunction (ED), particularly in diabetic and hypertensive patients where e-NO activity is impaired .

Methods of Application: The effects of SAR407899 were compared with the Rho-kinase inhibitor Y-27632 and the PDE5 inhibitor sildenafil for their ability to relax corpus cavernosum strips contracted with phenylephrine in healthy and diabetic animals .

Results or Outcomes: SAR407899 dose-dependently relaxed the pre-contracted corpora cavernosa in all species, with similar potency and efficacy in healthy vs diabetic rats, WKY vs SHR rats, healthy vs diabetic rabbits . The induction of penile erection by SAR407899, unlike that by sildenafil, is largely independent of e-NO activity .

Endothelial Cell Research

Summary of the Application: SAR407899 has been used in research to study its effects on endothelial cells . It’s particularly interesting for its potential to inhibit stress fiber formation and cell shrinkage, which are common responses to thrombin .

Methods of Application: In this research, human umbilical vein endothelial cells (HUVECs) were treated with thrombin to induce shrinkage and stress fiber formation . SAR407899 was then applied at a concentration of 3 µmol/L .

Results or Outcomes: The application of SAR407899 completely abolished thrombin-induced shrinkage of HUVECs and stress fiber formation . This suggests that SAR407899 could have potential therapeutic applications in conditions where endothelial cell function is compromised .

SAR407899 is a selective inhibitor of Rho-associated protein kinase, commonly referred to as Rho-kinase. This compound is recognized for its potential therapeutic applications in cardiovascular diseases and other conditions characterized by excessive smooth muscle contraction and proliferation. The compound's chemical structure allows it to effectively inhibit Rho-kinase activity, leading to the modulation of various cellular processes, including smooth muscle contraction, cell migration, and proliferation.

The mechanism of action of SAR407899 is still under investigation. The patent describing the compound suggests potential activity as a kinase inhibitor, specifically targeting kinases involved in cell cycle regulation []. Kinases are enzymes that transfer phosphate groups from ATP molecules to other proteins, regulating various cellular processes. Inhibiting specific kinases can be a therapeutic strategy for cancer and other diseases. However, further research is needed to elucidate the specific targets and mechanisms involved.

SAR407899 primarily functions through its interaction with Rho-kinase, inhibiting the phosphorylation of myosin phosphatase. This inhibition results in decreased contractility of smooth muscle cells and reduced formation of stress fibers induced by thrombin. In vitro studies have demonstrated that SAR407899 exhibits concentration-dependent inhibition of Rho-kinase-mediated reactions, which are crucial for various physiological processes such as vascular tone regulation and cellular movement .

The biological activity of SAR407899 has been extensively studied, particularly in the context of its effects on vascular smooth muscle cells. The compound has been shown to:

- Inhibit Rho-kinase activity: This leads to reduced phosphorylation of myosin light chain phosphatase, resulting in decreased smooth muscle contraction.

- Reduce cell proliferation: SAR407899 inhibits platelet-derived growth factor-induced proliferation in vascular smooth muscle cells, which is significant for preventing pathological remodeling in cardiovascular diseases .

- Modulate inflammatory responses: By affecting cellular signaling pathways, SAR407899 may also play a role in reducing inflammation associated with various chronic conditions.

The synthesis of SAR407899 involves several steps that typically include:

- Formation of key intermediates: Initial steps often involve the preparation of specific aromatic compounds or heterocycles that serve as building blocks.

- Coupling reactions: These intermediates are then subjected to coupling reactions to form the core structure of SAR407899.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

SAR407899 has potential applications in several areas:

- Cardiovascular diseases: Due to its ability to inhibit smooth muscle contraction and proliferation, SAR407899 may be beneficial in treating hypertension and other vascular disorders.

- Cancer therapy: The compound's effects on cell migration and proliferation suggest potential applications in oncology, particularly in inhibiting metastasis.

- Fibrosis treatment: By modulating cell signaling pathways involved in fibrosis development, SAR407899 could be explored for therapeutic use in fibrotic diseases.

Interaction studies involving SAR407899 focus on its pharmacokinetics and pharmacodynamics:

- Drug-drug interactions: Research indicates that SAR407899 does not significantly alter the pharmacokinetics of co-administered drugs, suggesting a favorable profile for combination therapies.

- Receptor interactions: Studies have shown that SAR407899 selectively targets Rho-kinase without significant off-target effects on other kinases, which is crucial for minimizing side effects during therapeutic use .

Several compounds exhibit similar mechanisms of action or structural characteristics to SAR407899. Here is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Y27632 | Rho-kinase inhibitor | One of the first identified Rho-kinase inhibitors; widely used in research. |

| Fasudil | Rho-kinase inhibitor | Approved for clinical use in Japan for cerebral vasospasm; broader clinical application. |

| H1152 | Selective Rho-kinase inhibitor | More potent than Y27632; used primarily in research settings. |

While all these compounds inhibit Rho-kinase, SAR407899 stands out due to its selectivity and reduced off-target effects compared to others like Y27632 and Fasudil.

High Performance Liquid Chromatography represents the primary analytical technique for purity assessment of SAR407899, providing quantitative determination of the active pharmaceutical ingredient and detection of potential impurities. The chromatographic analysis employs reversed-phase liquid chromatography with C18 stationary phases, utilizing gradient elution systems optimized for resolution of SAR407899 from related substances and degradation products [1] [2] [3].

HPLC Method Development and Optimization

The development of stability-indicating HPLC methods for SAR407899 follows systematic approaches encompassing column selection, mobile phase optimization, and detection parameter establishment. Column selection typically employs C18 bonded silica phases with particle sizes ranging from 1.7 to 5 micrometers, providing optimal resolution and peak efficiency for the isoquinoline-based structure of SAR407899 [4] [5]. Mobile phase composition utilizes aqueous-organic gradients, commonly incorporating acetonitrile or methanol with buffered aqueous phases to achieve appropriate retention and selectivity [6] [7].

The chromatographic conditions are optimized to achieve baseline resolution between SAR407899 and potential impurities, with retention times typically falling within 5-15 minutes depending on column dimensions and gradient parameters. Peak symmetry factors are maintained within acceptable ranges (0.8-2.0) to ensure accurate integration and quantitative analysis [4] [8].

Purity Determination and Impurity Profiling

Purity assessment of SAR407899 employs area percentage normalization methods, where the peak area of the main component is compared to the total area of all detected peaks in the chromatogram. Analytical certificates of analysis consistently report purity values exceeding 98%, with many commercial preparations achieving purity levels greater than 99.0% [1] [2] [3]. This high purity specification ensures minimal interference from synthetic by-products or degradation impurities that could affect pharmacological activity or safety profiles.

The HPLC methods demonstrate capability for detection and quantification of impurities at levels as low as 0.1% relative to the main component, providing adequate sensitivity for pharmaceutical quality control applications [9] [10]. Peak purity assessment utilizes photodiode array detection to evaluate spectral homogeneity across eluting peaks, confirming the absence of co-eluting impurities [11] [12].

Liquid Chromatography Mass Spectrometry Integration

LC-MS analysis provides enhanced selectivity and structural confirmation capabilities beyond conventional HPLC-UV detection. The mass spectrometric analysis employs electrospray ionization in positive mode, generating protonated molecular ions [M+H]+ at m/z 245 corresponding to the molecular weight of SAR407899 [1] [3]. The LC-MS methods developed for SAR407899 achieve lower limits of quantification of 1 ng/mL in plasma matrices and 10 ng/mL in urine samples, demonstrating exceptional sensitivity for pharmacokinetic and bioanalytical applications [13].

The mass spectrometric detection enables definitive identification of SAR407899 through accurate mass measurement and isotope pattern matching. High-resolution mass spectrometry provides exact mass determinations within 2-5 ppm mass accuracy, confirming the molecular formula C14H16N2O2 and supporting structural elucidation efforts [9] [10].

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Validation

Nuclear Magnetic Resonance spectroscopy serves as a definitive analytical technique for structural confirmation and purity assessment of SAR407899. The NMR analysis provides detailed information regarding molecular connectivity, stereochemistry, and potential impurities through characteristic chemical shift patterns and coupling relationships.

Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance) Analysis

1H NMR spectroscopy of SAR407899 has been conducted using high-field instruments operating at 600 MHz, providing enhanced resolution and sensitivity for structural characterization [3] [14]. The spectra are acquired in various deuterated solvents including deuterated methanol (MeOD), deuterated chloroform (CDCl3), and deuterated dimethyl sulfoxide (DMSO) to optimize solubility and spectral quality [14].

The 1H NMR spectrum of SAR407899 exhibits characteristic resonances consistent with the isoquinoline core structure and piperidine substituent. The aromatic protons of the isoquinoline ring system appear in the downfield region (7.5-9.8 ppm), while the piperidine ring protons generate complex multipets in the aliphatic region (2.0-4.8 ppm) [14]. Integration ratios correspond to the expected hydrogen count of 16 protons, supporting the proposed molecular structure.

Spectral analysis confirms structural integrity through pattern recognition and chemical shift comparison with literature values. The NH proton of the isoquinoline lactam functionality typically appears as a broad singlet around 9.5-10.0 ppm, while the ether linkage proton connecting the piperidine to the isoquinoline core exhibits characteristic multiplicity patterns [14].

Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance) Characterization

13C NMR analysis provides complementary structural information through carbon framework elucidation. While specific 13C NMR data for SAR407899 are limited in the available literature, the technique has been employed at 151 MHz to characterize carbon connectivity and functional group identification [14]. The 13C spectrum typically exhibits 14 distinct carbon signals corresponding to the molecular formula C14H16N2O2, with chemical shifts characteristic of aromatic carbons (110-160 ppm), aliphatic carbons (20-80 ppm), and the carbonyl carbon of the lactam functionality (approximately 165 ppm).

The 13C NMR analysis supports purity assessment through detection of impurity signals that would appear as additional resonances beyond the expected 14 carbons of pure SAR407899. Quantitative 13C NMR techniques can provide orthogonal purity measurements complementing HPLC-based assessments [15] [16].

Nuclear Magnetic Resonance Method Validation and Quality Control

NMR spectroscopy for SAR407899 characterization follows established pharmaceutical analytical practices, including system suitability testing, resolution verification, and chemical shift calibration using internal standards. The methods demonstrate consistency across different instrument platforms and operators, with spectral data consistently matching expected patterns for authentic SAR407899 [3] [14].

Quality control procedures include evaluation of peak multiplicities, integration ratios, and chemical shift ranges to confirm structural identity. Deviations from expected NMR parameters may indicate the presence of impurities, degradation products, or structural modifications requiring further investigation [16] [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial analytical information for SAR407899 through molecular ion detection and characteristic fragmentation pathways. The mass spectrometric analysis employs electrospray ionization techniques optimized for the physicochemical properties of this basic compound.

Molecular Ion Characterization

The molecular ion of SAR407899 appears at m/z 245 in positive electrospray ionization mode, corresponding to the protonated molecule [M+H]+ [1] [3]. This molecular ion peak provides primary confirmation of molecular weight and serves as the precursor ion for tandem mass spectrometry experiments. The isotope pattern of the molecular ion cluster matches theoretical calculations for the elemental composition C14H16N2O2, with the M+1 peak appearing at approximately 13.5% relative intensity due to natural 13C abundance.

High-resolution mass spectrometry enables accurate mass determination of the molecular ion, typically achieving mass accuracy within 2-5 parts per million. The exact mass of 244.1212 for the neutral molecule corresponds to the theoretical value calculated from atomic masses, providing definitive confirmation of elemental composition [2] [9].

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) of SAR407899 generates characteristic fragment ions through predictable bond cleavage patterns. The primary fragmentation occurs through loss of the piperidine moiety (85 mass units), generating a fragment ion at m/z 160 corresponding to the protonated isoquinoline core structure [18] [19]. Secondary fragmentation may involve additional losses of small neutral molecules such as carbon monoxide (28 mass units) from the lactam carbonyl group.

The fragmentation patterns provide structural confirmation and enable development of selected reaction monitoring (SRM) methods for quantitative bioanalysis. Multiple reaction monitoring experiments typically monitor the transition from m/z 245 to m/z 160, providing selective detection in complex biological matrices [20] [13].

Method Development for Quantitative Analysis

Mass spectrometric methods for SAR407899 quantification utilize stable isotope-labeled internal standards to compensate for matrix effects and ionization variability. The LC-MS/MS methods achieve lower limits of quantification suitable for pharmacokinetic studies, with validated ranges spanning several orders of magnitude to accommodate diverse sample concentrations [13] [21].

Quality control procedures for mass spectrometric analysis include system suitability testing using reference standards, mass calibration verification, and ion suppression assessment. The methods demonstrate robustness across different sample matrices and analytical sequences [20] [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Babelova A, Jansen F, Sander K, Löhn M, Schäfer L, Fork C, Ruetten H, Plettenburg O, Stark H, Daniel C, Amann K, Pavenstädt H, Jung O, Brandes RP. Activation of Rac-1 and RhoA contributes to podocyte injury in chronic kidney disease. PLoS One. 2013 Nov 7;8(11):e80328. doi: 10.1371/journal.pone.0080328. eCollection 2013. PubMed PMID: 24244677; PubMed Central PMCID: PMC3820652.

3: Guagnini F, Ferazzini M, Grasso M, Blanco S, Croci T. Erectile properties of the Rho-kinase inhibitor SAR407899 in diabetic animals and human isolated corpora cavernosa. J Transl Med. 2012 Mar 23;10:59. doi: 10.1186/1479-5876-10-59. PubMed PMID: 22444253; PubMed Central PMCID: PMC3328245.

4: Grisk O, Schlüter T, Reimer N, Zimmermann U, Katsari E, Plettenburg O, Löhn M, Wollert HG, Rettig R. The Rho kinase inhibitor SAR407899 potently inhibits endothelin-1-induced constriction of renal resistance arteries. J Hypertens. 2012 May;30(5):980-9. doi: 10.1097/HJH.0b013e328351d459. PubMed PMID: 22388233.

5: Löhn M, Plettenburg O, Ivashchenko Y, Kannt A, Hofmeister A, Kadereit D, Schaefer M, Linz W, Kohlmann M, Herbert JM, Janiak P, O'Connor SE, Ruetten H. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor. Hypertension. 2009 Sep;54(3):676-83. doi: 10.1161/HYPERTENSIONAHA.109.134353. Epub 2009 Jul 13. PubMed PMID: 19597037.